molecular formula C9H14N2O12P2 B1205292 Uridine-5'-diphosphate CAS No. 58-98-0

Uridine-5'-diphosphate

Cat. No.: B1205292
CAS No.: 58-98-0
M. Wt: 404.16 g/mol
InChI Key: XCCTYIAWTASOJW-XVFCMESISA-N
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Mechanism of Action

Target of Action

Uridine-5’-diphosphate (UDP) interacts with a variety of targets, including enzymes and receptors, to perform its functions . Some of the primary targets include:

Mode of Action

Uridine-5’-diphosphate interacts with its targets to bring about changes in cellular processes. For example, it serves as a ligand for P2Y receptors, promoting chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also acts as a substrate for various enzymes, participating in reactions that lead to the synthesis or degradation of other molecules .

Biochemical Pathways

Uridine-5’-diphosphate is involved in several biochemical pathways:

Pharmacokinetics

It is known that uridine-5’-diphosphate is produced endogenously and participates in various metabolic processes .

Result of Action

The action of Uridine-5’-diphosphate results in various molecular and cellular effects. For instance, it promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also serves as a precursor of glycogen and can be metabolized into UDPgalactose and UDPglucuronic acid, which can then be incorporated into polysaccharides as galactose and glucuronic acid .

Action Environment

The action of Uridine-5’-diphosphate can be influenced by various environmental factors. For example, the activity of the enzymes it interacts with can be affected by factors such as pH, temperature, and the presence of other molecules. Additionally, the concentration of Uridine-5’-diphosphate in the cell can be influenced by the availability of substrates and cofactors needed for its synthesis .

Biochemical Analysis

Biochemical Properties

Uridine-5’-diphosphate is involved in several biochemical reactions, particularly in the synthesis of glycogen. It interacts with enzymes such as UDP-glucose pyrophosphorylase, which catalyzes the formation of UDP-glucose from glucose-1-phosphate and uridine triphosphate . This reaction is a key step in glycogenesis, where UDP-glucose serves as a glucose donor for the elongation of glycogen chains by glycogen synthase . Additionally, uridine-5’-diphosphate is a precursor for the synthesis of other nucleotide sugars, including UDP-galactose and UDP-glucuronic acid, which are incorporated into polysaccharides and glycosphingolipids .

Cellular Effects

Uridine-5’-diphosphate influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is known to enhance neurite outgrowth and synaptic protein levels in neuronal cells, promoting brain cell growth and regeneration . In addition, uridine-5’-diphosphate plays a role in the activation of purinergic receptors, such as P2Y14, which are involved in the regulation of immune responses and inflammation . This compound also affects mitochondrial function by activating ATP-dependent potassium channels, contributing to cellular energy homeostasis .

Molecular Mechanism

At the molecular level, uridine-5’-diphosphate exerts its effects through various binding interactions and enzymatic activities. It acts as a substrate for glycosyltransferases, which transfer sugar moieties to target molecules, facilitating the synthesis of glycoconjugates . Uridine-5’-diphosphate also interacts with enzymes involved in the metabolism of nucleotide sugars, such as UDP-glucose 4-epimerase, which converts UDP-glucose to UDP-galactose . These interactions are crucial for maintaining cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of uridine-5’-diphosphate can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature and pH . Long-term exposure to uridine-5’-diphosphate has been observed to enhance cognitive function and synaptic plasticity in animal models, indicating its potential for neuroprotective effects

Dosage Effects in Animal Models

The effects of uridine-5’-diphosphate vary with different dosages in animal models. Low to moderate doses have been shown to improve cognitive function and reduce inflammation, while high doses may lead to adverse effects such as toxicity and metabolic imbalances . In a rotenone-induced model of Parkinson’s disease, uridine-5’-diphosphate was able to dose-dependently decrease behavioral disorders and prevent neuronal death . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Uridine-5’-diphosphate is involved in several metabolic pathways, including glycogenesis and the synthesis of nucleotide sugars. It serves as a precursor for the formation of UDP-glucose, which is further metabolized into UDP-galactose and UDP-glucuronic acid . These nucleotide sugars are essential for the biosynthesis of glycoproteins, glycolipids, and polysaccharides, contributing to various cellular functions and structural integrity . The enzyme UDP-glucose dehydrogenase catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid, a key step in the production of glycosaminoglycans and other glycoconjugates .

Transport and Distribution

Uridine-5’-diphosphate is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported into the lumen of the Golgi cisternae, where it is utilized for polysaccharide biosynthesis . Additionally, uridine-5’-diphosphate glycosyltransferases, which are located in the microsomal fraction of various tissues, play a crucial role in its distribution and localization . These transport mechanisms ensure the availability of uridine-5’-diphosphate for various cellular processes.

Subcellular Localization

The subcellular localization of uridine-5’-diphosphate is primarily within the endoplasmic reticulum and Golgi apparatus. In the endoplasmic reticulum, it is involved in the synthesis of glycoproteins and glycolipids, while in the Golgi apparatus, it participates in the modification and sorting of these molecules . The association of uridine-5’-diphosphate with specific subcellular compartments is essential for its function in cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine-5’-Diphosphate can be synthesized through enzymatic methods involving uridine, sodium dihydrogen phosphate, glucose, and magnesium sulfate . The process typically involves fermentation using yeast, such as Saccharomyces cerevisiae .

Industrial Production Methods: Industrial production of Uridine-5’-Diphosphate often employs microbial fermentation techniques. For instance, a method involving the use of whole cells expressing hyperthermophilic enzymes has been developed to produce Uridine-5’-Diphosphate from starch . This approach is cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCTYIAWTASOJW-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018933
Record name Uridine diphosphate
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Molecular Weight

404.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uridine 5'-diphosphate
Source Human Metabolome Database (HMDB)
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CAS No.

58-98-0
Record name Uridine diphosphate
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Record name Uridine diphosphate
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Record name Uridine-5'-Diphosphate
Source DrugBank
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Record name Uridine diphosphate
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Record name Uridine 5'-(trihydrogen diphosphate)
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Record name URIDINE 5'-DIPHOSPHATE
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Record name Uridine 5'-diphosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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